molecular formula C15H8Cl2N2O3S B2894599 2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide CAS No. 892857-83-9

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

Cat. No. B2894599
M. Wt: 367.2
InChI Key: SMJKWHSMBGQGDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide” is a type of organic compound . It is related to the class of compounds known as benzenesulfonamides, which are organic compounds containing a sulfonamide group that is S-linked to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot three-component reaction for the synthesis of [1,3]dioxolo [4′,5′:6,7]chromeno [2,3- b ]pyridines has been developed . The synthesis was achieved by reacting sesamol, aromatic aldehydes, and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100 °C under neat reaction condition .


Chemical Reactions Analysis

The extraordinary fluorescence features of the recently discovered [1,3]dioxolo[4,5-f][1,3] benzodioxole dyes were exploited to develop an FLT-based binding assay with exceptionally robust readout . This suggests that the compound could be involved in fluorescence-based chemical reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Benzoxazole and benzothiazole derivatives have been extensively explored in medicinal chemistry due to their "privileged scaffold" status, which enables them to mimic metabolically stable phenol or catechol moieties. These compounds have been applied in developing pharmacological probes for a wide range of therapeutic applications, from analgesic and anti-inflammatory agents to antipsychotic, neuroprotective, and anticonvulsant compounds. High-affinity ligands for dopaminergic, serotoninergic, and sigma receptors have also been developed using these scaffolds (Poupaert et al., 2005).

Antimicrobial Applications

Novel benzimidazole, benzoxazole, and benzothiazole derivatives have shown broad-spectrum antimicrobial activity against bacterial strains like Escherichia coli and Staphylococcus aureus, as well as fungal strains such as Candida albicans and Aspergillus niger. These compounds have been synthesized and evaluated for their potential as antimicrobial agents, with some exhibiting activity comparable to standard drugs like Streptomycin and Fluconazole (Padalkar et al., 2014).

Material Science and Photophysical Applications

In the realm of material science, benzoxazole and benzothiazole derivatives have been synthesized to study their photophysical properties. These compounds exhibit excited state intra-molecular proton transfer pathways, leading to unique absorption-emission properties, which are crucial for developing fluorescent materials and sensors. Their thermal stability up to 200°C makes them suitable for various material science applications (Padalkar et al., 2011).

Synthetic Chemistry Applications

The synthesis and reactivity of benzothiazole derivatives have been extensively studied, leading to the development of novel synthetic methodologies and compounds. These studies have paved the way for the creation of a wide array of heterocyclic compounds, which are integral to pharmaceutical research and development. For example, benzothiazole derivatives have been utilized as key intermediates in the synthesis of various biologically active molecules (Farag et al., 1997).

properties

IUPAC Name

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3S/c16-7-1-2-9(17)8(3-7)14(20)19-15-18-10-4-11-12(22-6-21-11)5-13(10)23-15/h1-5H,6H2,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJKWHSMBGQGDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-dichloro-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide

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